REACTION_SMILES
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[NH2:1][c:2]1[s:3][cH:4][c:5]([CH2:7][C:8](=[O:9])[O:10][CH2:11][CH3:12])[n:6]1.[c:13]1([CH3:25])[c:14]([S:21](=[O:22])(=[O:23])[Cl:24])[c:15]([CH3:20])[cH:16][c:17]([CH3:19])[cH:18]1>>[NH:1]([c:2]1[s:3][cH:4][c:5]([CH2:7][C:8](=[O:9])[O:10][CH2:11][CH3:12])[n:6]1)[S:21]([c:14]1[c:13]([CH3:25])[cH:18][c:17]([CH3:19])[cH:16][c:15]1[CH3:20])(=[O:22])=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cc1csc(N)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)c(S(=O)(=O)Cl)c(C)c1
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Name
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Type
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product
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Smiles
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CCOC(=O)Cc1csc(NS(=O)(=O)c2c(C)cc(C)cc2C)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |